Digitalin

説明

This compound has been reported in Digitalis viridiflora, Cryptostegia grandiflora, and Digitalis parviflora with data available.

This compound is a glycoside compound, extracted from the leaves and seeds of the common foxglove, with anti-arrhythmic property. This compound inhibits the enzymatic activity of the sodium-potassium ATPase pump in cardiac tissue, thereby increasing intracellular sodium and calcium levels and providing a positive inotropic effect. This results in increased force of myocardial muscle contraction. This agent also has a vagal effect on the parasympathetic nervous system, and as such slows the ventricular heart rate as well as helps eliminate fluid from body tissues.

RN given refers to (3beta,5beta,16beta)-isome

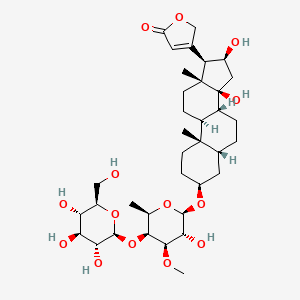

Structure

3D Structure

特性

CAS番号 |

752-61-4 |

|---|---|

分子式 |

C36H56O14 |

分子量 |

712.8 g/mol |

IUPAC名 |

3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C36H56O14/c1-16-30(50-32-28(42)27(41)26(40)23(14-37)49-32)31(45-4)29(43)33(47-16)48-19-7-9-34(2)18(12-19)5-6-21-20(34)8-10-35(3)25(17-11-24(39)46-15-17)22(38)13-36(21,35)44/h11,16,18-23,25-33,37-38,40-44H,5-10,12-15H2,1-4H3/t16-,18-,19+,20+,21-,22+,23-,25+,26-,27+,28-,29-,30+,31-,32+,33+,34+,35-,36+/m1/s1 |

InChIキー |

CKNOLMVLQUPVMU-YMMLYESFSA-N |

異性体SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O |

他のCAS番号 |

752-61-4 |

同義語 |

digitalin |

製品の起源 |

United States |

Foundational & Exploratory

Digitalin's Core Mechanism of Action on Na+/K+-ATPase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the interaction of digitalin and related cardiac glycosides with the Na+/K+-ATPase. It delves into the quantitative aspects of this interaction, details the experimental protocols used to elucidate these mechanisms, and visualizes the key signaling pathways involved.

Core Mechanism: Inhibition of Na+/K+-ATPase and Subsequent Ionic Cascade

The primary and most well-established mechanism of action of digitalis glycosides, including this compound and its more commonly studied derivative digoxin, is the direct inhibition of the Na+/K+-ATPase pump.[1][2] This enzyme, located in the plasma membrane of most animal cells, is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.[2]

Digitalis glycosides bind to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase.[3] This binding inhibits the pump's activity, leading to a decrease in the efflux of intracellular Na+.[2] The resulting increase in the intracellular Na+ concentration alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger, causing it to work in its reverse mode. Consequently, there is a decrease in Ca2+ extrusion and an increase in the intracellular Ca2+ concentration.[2] This elevation in cytosolic Ca2+ enhances the contractility of cardiac muscle, which is the basis of the positive inotropic effect of digitalis in the treatment of heart failure.[2]

The interaction between digitalis and the Na+/K+-ATPase is complex and influenced by several factors, including the specific cardiac glycoside, the isoform of the Na+/K+-ATPase α-subunit, and the extracellular potassium concentration.[1][4] Higher concentrations of K+ can reduce the binding affinity of cardiac glycosides to the pump.[1][4]

Quantitative Data on this compound-Na+/K+-ATPase Interaction

The following tables summarize the key quantitative data regarding the interaction of digoxin (a close relative of this compound) with Na+/K+-ATPase. These values are critical for understanding the potency and kinetics of this interaction.

Table 1: Inhibitory Potency of Digoxin on Na+/K+-ATPase Activity

| Parameter | Enzyme Source | Conditions | Value | Reference |

| IC50 | Porcine Cerebral Cortex | High-affinity isoform, 20 mM K+ | 2.77 x 10⁻⁶ M | [1][4] |

| Porcine Cerebral Cortex | Low-affinity isoform, 20 mM K+ | 8.56 x 10⁻⁵ M | [1][4] | |

| Porcine Cerebral Cortex | High-affinity isoform, 2 mM K+ | 7.06 x 10⁻⁷ M | [1][4] | |

| Porcine Cerebral Cortex | Low-affinity isoform, 2 mM K+ | 1.87 x 10⁻⁵ M | [1][4] | |

| Rat Brain Microsomes | High-affinity isoform (α2) | 2.5 x 10⁻⁸ M | [5] | |

| Rat Brain Microsomes | Low-affinity isoform (α1) | 1.3 x 10⁻⁴ M | [5] | |

| Ki | Human Kidney | 3.2 ± 0.22 µM | [6][7] | |

| Pig Kidney | 1.95 ± 0.15 µM | [7] |

Table 2: Binding Affinity of Cardiac Glycosides to Na+/K+-ATPase

| Ligand | Enzyme Source | Parameter | Value | Reference |

| Digoxin | Purified Pig Kidney | Kd | 2.8 ± 2 nM | [8] |

| Ouabain | Purified Pig Kidney | Kd | 1.1 ± 1 nM | [8] |

Table 3: Effects of Digitalis on Intracellular Ion Concentrations in Cardiomyocytes

| Digitalis Compound | Cell Type | Parameter | Change | Reference |

| Strophanthidin | Human Myocardium | Diastolic Ca2+ | Increased | [9] |

| Acetylstrophanthidin | Cat and Human Myocardium | Systolic Free Ca2+ | Increased | [10] |

| Ouabain | Rabbit Ventricular Myocytes | Submembrane Na+ (0.5 Hz pacing) | Maintained at ~9 mM | [11] |

| Ouabain | Rabbit Ventricular Myocytes | Submembrane Na+ (2 Hz pacing) | Bounded between 9 mM and 11.5 mM | [11] |

| Digitalis Treatment | Human Patients | Intraplatelet Free Ca2+ | Increased (significantly higher in toxicity) | [12] |

Signaling Pathways Activated by this compound

Beyond its direct impact on ion transport, the binding of digitalis to Na+/K+-ATPase can trigger intracellular signaling cascades, often at concentrations lower than those required for significant pump inhibition.[9] A key pathway involves the activation of the non-receptor tyrosine kinase Src.

Upon digitalis binding, the Na+/K+-ATPase can act as a signaling scaffold, leading to the activation of Src.[9] Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), initiating the Ras/Raf/MEK/ERK (MAPK) signaling cascade.[9][13] This pathway is implicated in various cellular processes, including cell growth and proliferation.

Caption: this compound-induced signaling pathway via Na+/K+-ATPase.

Experimental Protocols

Na+/K+-ATPase Activity Assay (Measurement of Inorganic Phosphate)

This protocol is based on the colorimetric measurement of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The activity is determined as the difference in Pi released in the presence and absence of a specific inhibitor, such as ouabain.

Materials:

-

Tissue homogenate or purified enzyme preparation

-

Assay Buffer (e.g., 30 mM Imidazole-HCl, pH 7.4)

-

NaCl (e.g., 130 mM)

-

KCl (e.g., 20 mM)

-

MgCl₂ (e.g., 4 mM)

-

Ouabain (e.g., 1 mM)

-

Tris-ATP (e.g., 4 mM)

-

Colorimetric reagent for phosphate detection (e.g., containing ammonium molybdate and a reducing agent like ascorbic acid)

-

Trichloroacetic acid (TCA) or Sodium Dodecyl Sulfate (SDS) to stop the reaction

-

Phosphate standard solution

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare Reaction Mixtures:

-

Total ATPase Activity: In a microcentrifuge tube, combine Assay Buffer, NaCl, KCl, and MgCl₂.

-

Ouabain-insensitive ATPase Activity: In a separate tube, combine Assay Buffer, MgCl₂, and ouabain.

-

-

Enzyme Addition: Add the enzyme preparation (e.g., 20-50 µg of protein) to each reaction mixture.

-

Pre-incubation: Incubate the tubes on ice for a specified time (e.g., 60 minutes) to allow for ouabain binding.

-

Initiate Reaction: Start the enzymatic reaction by adding Tris-ATP to each tube.

-

Incubation: Incubate the tubes at 37°C for a defined period (e.g., 10-30 minutes).[1][8]

-

Stop Reaction: Terminate the reaction by adding a stop solution like TCA or SDS.

-

Phosphate Detection:

-

Centrifuge the tubes to pellet any precipitated protein.

-

Transfer the supernatant to a new tube or a microplate well.

-

Add the colorimetric phosphate detection reagent and incubate for color development.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 660 nm or 850 nm) using a microplate reader or spectrophotometer.[1]

-

Calculation:

-

Generate a standard curve using the phosphate standard solution.

-

Determine the concentration of Pi released in each sample from the standard curve.

-

Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity.

-

Caption: Workflow for Na+/K+-ATPase activity assay.

Radioligand Binding Assay ([³H]-Ouabain Binding)

This assay measures the binding of a radiolabeled cardiac glycoside, typically [³H]-ouabain, to the Na+/K+-ATPase. It is used to determine the density of pump sites (Bmax) and the binding affinity (Kd).

Materials:

-

Membrane preparation containing Na+/K+-ATPase

-

[³H]-ouabain

-

Unlabeled ouabain (for determining non-specific binding)

-

Binding buffer (e.g., containing Tris-HCl, MgCl₂, and ATP or phosphate)

-

Scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Incubation:

-

In a series of tubes, incubate the membrane preparation with increasing concentrations of [³H]-ouabain.

-

For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled ouabain to determine non-specific binding.

-

-

Equilibrium: Incubate the tubes under conditions that promote binding (e.g., at 37°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Analyze the specific binding data using Scatchard analysis or non-linear regression to determine Bmax and Kd.

-

Electrophysiological Measurement (Whole-Cell Patch Clamp)

This technique allows for the direct measurement of ion currents across the cell membrane of a single cardiomyocyte, providing insights into the effects of digitalis on ion channel function and membrane potential.

Materials:

-

Isolated cardiomyocytes

-

Patch clamp rig (including microscope, micromanipulator, amplifier, and data acquisition system)

-

Borosilicate glass capillaries for pulling micropipettes

-

Extracellular (bath) solution

-

Intracellular (pipette) solution

-

Digitalis compound of interest

Procedure:

-

Cell Preparation: Isolate single cardiomyocytes from cardiac tissue.

-

Pipette Fabrication: Pull a glass micropipette with a tip resistance of 2-5 MΩ when filled with the intracellular solution.

-

Seal Formation: Approach a single cardiomyocyte with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Recording:

-

Voltage-Clamp Mode: Hold the membrane potential at a set level and apply voltage steps to elicit and record specific ion currents (e.g., Na+ current, Ca2+ current, K+ currents).

-

Current-Clamp Mode: Inject a known current and record the resulting changes in membrane potential (action potentials).

-

-

Drug Application: Perfuse the bath with a solution containing the digitalis compound and record the changes in ion currents or action potential characteristics.

-

Data Analysis: Analyze the recorded currents and action potentials to determine the effects of the digitalis compound on ion channel function and cellular excitability.

Conclusion

The mechanism of action of this compound on the Na+/K+-ATPase is a multifaceted process involving direct enzyme inhibition, subsequent alterations in intracellular ion concentrations, and the activation of complex signaling cascades. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and refinement of cardiac glycoside-based therapies and for exploring their potential in other therapeutic areas. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

- 1. cohesionbio.com [cohesionbio.com]

- 2. Integrating drug effects on individual cardiac ionic currents and cardiac action potentials to understand nonclinical translation to clinical ECG changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mybiosource.com [mybiosource.com]

- 5. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myocardial Na+-K+-ATPase activity and [3H]ouabain binding sites in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. Cardiac hypertrophy determines digitalis action on intracellular Ca2+ in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Ouabain Interaction with Cardiac Na+/K+-ATPase Initiates Signal Cascad" by Jiang Liu, Jiang Tian et al. [mds.marshall.edu]

- 10. Electrophysiological Determination of Submembrane Na+ Concentration in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Estimation of intracellular free calcium concentration in patients undergoing digitalis treatment and in patients presenting digitalis toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. axolbio.com [axolbio.com]

- 13. znaturforsch.com [znaturforsch.com]

Digitalin's Impact on Intracellular Calcium Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted impact of Digitalin and related cardiac glycosides on intracellular calcium signaling pathways. For centuries, digitalis compounds have been a cornerstone in treating heart failure, and their profound effects on cellular calcium homeostasis are central to both their therapeutic efficacy and toxicity. This document provides a detailed examination of the molecular mechanisms, quantitative effects, and key experimental methodologies for studying these interactions, tailored for a scientific audience engaged in research and drug development.

Core Mechanism of Action: A Cascade to Calcium Elevation

The primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[1][2][3][4] This inhibition sets off a cascade of events that culminates in an increase in intracellular calcium concentration ([Ca2+]i).

-

Inhibition of Na+/K+-ATPase: this compound binds to the Na+/K+-ATPase, impeding its function of pumping sodium ions out of the cell and potassium ions in.[1][3]

-

Rise in Intracellular Sodium: This leads to an accumulation of intracellular sodium ([Na+]i).[1][2]

-

Altered Na+/Ca2+ Exchanger (NCX) Activity: The increased [Na+]i reduces the electrochemical gradient that drives the forward mode of the Na+/Ca2+ exchanger (NCX), which normally expels calcium from the cell.[1][5] Under these conditions, the NCX can even operate in a reverse mode, transporting calcium into the cell.[4][6]

-

Increased Intracellular Calcium: The net result is an elevation of [Ca2+]i.[2][4][7] This increased cytosolic calcium is then available to be taken up by the sarcoplasmic reticulum (SR), leading to a greater calcium load for subsequent release.[1][5]

This fundamental pathway is the basis for the positive inotropic effect of this compound in cardiac myocytes, where increased calcium availability to the contractile machinery enhances the force of contraction.[2][3]

Quantitative Effects of this compound on Intracellular Calcium

The following tables summarize quantitative data on the effects of this compound and related cardiac glycosides on intracellular calcium concentrations. These findings are derived from various in vitro studies and highlight the dose-dependent nature of these effects.

| Compound | Concentration | Cell Type | Observed Effect on Intracellular Calcium ([Ca2+]i) | Reference |

| Digitoxin | 40 nM (Threshold) | GT1-7 Cells | Initiation of calcium uptake. | [8] |

| Digitoxin | 178 nM (k1/2,app) | GT1-7 Cells | Half-maximal peak change in [Ca2+]i. | [8] |

| Digitoxin | Dose-dependent | GT1-7 Cells | A change of at least 25 nM from baseline was considered a response. | [8][9] |

| Ouabain | 100 nmol/L | Thymocytes | Increase in [Ca2+]i of approximately 78 nmol/L. | [10] |

| Ouabain | Nanomolar range | Rat Vascular Smooth Muscle Cells | Significant increase in cytosolic free calcium concentration. | [11] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Caption: Primary signaling pathway of this compound leading to increased myocyte contraction.

Caption: Arrhythmogenic pathway of this compound involving CaMKII and RyR phosphorylation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on intracellular calcium signaling.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure [Ca2+]i in cultured cells.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

High-quality DMSO

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, pH 7.4

-

Bovine Serum Albumin (BSA)

-

Pluronic F-127 (optional, aids in dye solubilization)

-

Probenecid (optional, inhibits dye extrusion)

-

Cultured cells on coverslips or in 96-well plates

-

Fluorescence microscope or plate reader with 340 nm and 380 nm excitation filters and a ~510 nm emission filter.

Procedure:

-

Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in high-quality DMSO to a stock concentration of 1-5 mM. Store in small aliquots at -20°C, protected from light and moisture.

-

Prepare Loading Buffer: On the day of the experiment, prepare the loading buffer. A typical buffer consists of HBSS with 0.1% BSA. For a final Fura-2 AM concentration of 1-5 µM, dilute the stock solution into the loading buffer. If using, add Pluronic F-127 (e.g., 0.02%) to the buffer before adding the Fura-2 AM to aid solubilization.

-

Cell Loading:

-

Wash cultured cells once with pre-warmed HBSS.

-

Add the Fura-2 AM loading buffer to the cells.

-

Incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and dye concentration should be determined empirically for each cell type.

-

-

Washing and De-esterification:

-

After loading, wash the cells two to three times with pre-warmed HBSS to remove extracellular dye.

-

Incubate the cells for an additional 15-30 minutes in fresh HBSS to allow for complete de-esterification of the Fura-2 AM by intracellular esterases. If using probenecid, include it in the wash and final incubation buffer.

-

-

Imaging:

-

Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.

-

Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.

-

Record a baseline fluorescence ratio (F340/F380) before adding this compound.

-

Add this compound at the desired concentration and record the change in the fluorescence ratio over time.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the [Ca2+]i. This ratiometric measurement minimizes issues such as uneven dye loading, photobleaching, and changes in cell thickness. The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute [Ca2+]i, which requires calibration with solutions of known calcium concentrations.[2]

Caption: Experimental workflow for measuring intracellular calcium with Fura-2 AM.

Western Blot for CaMKII Phosphorylation

This protocol outlines the steps to detect changes in the phosphorylation status of CaMKII in response to this compound treatment.

Materials:

-

Cultured cells (e.g., cardiac myocytes)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus (for transferring proteins to a membrane)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CaMKII (specific for the autophosphorylation site, e.g., Thr286) and anti-total-CaMKII

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cultured cells with this compound at the desired concentrations and for various time points. Include a vehicle-treated control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CaMKII overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against total CaMKII to normalize the phospho-CaMKII signal to the total amount of CaMKII protein.

References

- 1. hellobio.com [hellobio.com]

- 2. moodle2.units.it [moodle2.units.it]

- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Effect of ouabain on calcium signaling in rodent brain: A systematic review of in vitro studies [frontiersin.org]

- 5. Digitalis and Na/Ca exchange: Old dog learns new mitochondrial tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Heart failure drug digitoxin induces calcium uptake into cells by forming transmembrane calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ahajournals.org [ahajournals.org]

- 11. Low concentrations of ouabain increase cytosolic free calcium concentration in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical Properties of Digitalis Glycosides: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Digitalis glycosides, a class of naturally derived compounds, have been a cornerstone in the management of heart failure and certain cardiac arrhythmias for over two centuries. Their profound physiological effects stem from their specific interaction with the Na+/K+-ATPase, a ubiquitous ion pump essential for cellular homeostasis. This technical guide provides an in-depth exploration of the core biochemical properties of Digitalis glycosides. It covers their mechanism of action, structure-activity relationships, pharmacokinetic profiles, and the molecular basis of their therapeutic and toxic effects. Detailed experimental protocols for key assays and visualizations of the intricate signaling pathways involved are provided to support further research and drug development in this area.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary and most well-characterized biochemical action of Digitalis glycosides is the potent and specific inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells, particularly cardiac myocytes.[1][2]

-

Binding and Inhibition: Digitalis glycosides bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in a phosphorylated conformation (E2-P state), preventing its dephosphorylation and subsequent conformational change, thereby inhibiting the transport of three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell.[2][3]

-

Increased Intracellular Sodium: The inhibition of the Na+/K+-ATPase leads to a progressive increase in the intracellular Na+ concentration ([Na+]i).[1]

-

Altered Sodium-Calcium Exchange: The elevated [Na+]i alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX). This reduces the efficiency of Ca2+ extrusion from the cell and can even reverse the exchanger's direction, leading to an influx of Ca2+.[4]

-

Increased Intracellular Calcium and Inotropy: The net result is an increase in the intracellular Ca2+ concentration ([Ca2+]i). This leads to a greater uptake of Ca2+ into the sarcoplasmic reticulum (SR). During subsequent action potentials, a larger amount of Ca2+ is released from the SR, enhancing the interaction between actin and myosin filaments and resulting in a more forceful contraction of the cardiac muscle (a positive inotropic effect).[3][4]

Beyond this primary mechanism, Digitalis glycosides also exert effects on cardiac electrophysiology, primarily by increasing vagal tone.[5] This parasympathomimetic action slows the heart rate (negative chronotropy) and reduces conduction velocity through the atrioventricular (AV) node (negative dromotropy), which is beneficial in controlling the ventricular response in atrial fibrillation.[5]

Signaling Pathways

Recent research has unveiled that the interaction of Digitalis glycosides with Na+/K+-ATPase is not limited to ion transport inhibition but also initiates complex intracellular signaling cascades. The Na+/K+-ATPase acts as a signal transducer, activating pathways that can lead to cellular growth and hypertrophy.

Na+/K+-ATPase Signaling Complex and Downstream Effects

Binding of glycosides like ouabain to the Na+/K+-ATPase can trigger the activation of the non-receptor tyrosine kinase Src.[6][7] This initiates a cascade involving the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates the Ras/MAPK pathway, ultimately influencing gene expression related to cell growth.[6]

PI3K/Akt Pathway Activation

In cardiac myocytes, ouabain has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical regulator of cell growth and survival.[8] This activation is dependent on Src but can be independent of EGFR transactivation, suggesting a branching of the signaling cascade.[8] The PI3K/Akt pathway contributes to the hypertrophic effects observed with chronic Digitalis exposure.[4]

Structure-Activity Relationships (SAR)

The biological activity of Digitalis glycosides is intrinsically linked to their unique chemical structure, which consists of three main components: a steroid nucleus (aglycone or genin), an unsaturated lactone ring at position C-17, and a sugar moiety at C-3.[9]

-

Steroid Nucleus: The specific cis-trans-cis fusion of the A/B, B/C, and C/D rings is crucial for optimal activity.[9] Hydroxyl groups at C-3 and C-14 are also important features.

-

Lactone Ring: The unsaturated lactone ring at the C-17 position is essential for binding to Na+/K+-ATPase and for the inotropic effect.[10][11] The size of the lactone ring (five-membered for cardenolides like digoxin, six-membered for bufadienolides) influences potency. Saturation of the double bond in the lactone ring significantly reduces activity.[10]

-

Sugar Moiety: While the aglycone itself possesses activity, the attached sugar chain at C-3 significantly enhances potency and modulates pharmacokinetic properties such as solubility, absorption, and half-life.[9][12] The number and type of sugar residues influence the overall binding affinity and isoform selectivity.[13]

Quantitative Biochemical Data

The interaction of Digitalis glycosides with Na+/K+-ATPase and their pharmacokinetic profiles have been quantified extensively. The following tables summarize key parameters for the most common glycosides, digoxin and digitoxin.

Table 1: Na+/K+-ATPase Binding Affinity and Inhibition

| Glycoside | Na+/K+-ATPase Isoform | Dissociation Constant (KD) (nM) | IC50 (nM) | Species | Reference |

| Digoxin | α1β1 | 13 - 16.5 | - | Human | [14] |

| α2β1 | 9.8 - 10.3 | - | Human | [14] | |

| α3β1 | 10.1 - 10.9 | - | Human | [14] | |

| High Affinity | - | 25 | Rat (Brain) | ||

| Low Affinity | - | 130,000 | Rat (Brain) | ||

| Digitoxin | α1β1 | 11.2 - 12.0 | - | Human | [14] |

| α2β1 | 10.8 - 11.8 | - | Human | [14] | |

| α3β1 | 11.1 - 12.3 | - | Human | [14] | |

| - | - | 40 - 200 (cytotoxicity) | Human (Cancer Cells) | [15] | |

| Ouabain | α1β1 | 13 - 17.2 | - | Human | [14] |

| α2β1 | 33 - 34.2 | - | Human | [14] | |

| α3β1 | 17 - 18.2 | - | Human | [14] |

Note: KD and IC50 values can vary significantly based on experimental conditions (e.g., presence of K+), tissue source, and assay methodology.

Table 2: Comparative Pharmacokinetic Properties

| Parameter | Digoxin | Digitoxin | Reference |

| Bioavailability (Oral) | 60-80% | 90-100% | [16] |

| Protein Binding | 20-30% | >90-97% | [16] |

| Volume of Distribution (Vd) | 6-10 L/kg | ~0.6 L/kg | |

| Elimination Half-life (t1/2) | 36-48 hours (normal renal function) | 5-7 days | [16] |

| Elimination Route | Primarily renal (unchanged) | Primarily hepatic metabolism | [16] |

| Therapeutic Serum Conc. | 0.5-2.0 ng/mL | 10-25 ng/mL | [5][17] |

| Toxic Serum Conc. | >2.5 ng/mL | >35 ng/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biochemical properties of Digitalis glycosides.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Na+/K+-ATPase, typically by quantifying the release of inorganic phosphate (Pi) from ATP.

Objective: To determine the IC50 value of a Digitalis glycoside.

Materials:

-

Isolated Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or prepared from cardiac microsomes).

-

Assay Buffer: 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4.[18]

-

Control Buffer: Assay buffer without NaCl and KCl, containing 1 mM ouabain to inhibit all Na+/K+-ATPase activity.[18]

-

Substrate: Adenosine triphosphate (ATP).

-

Test Compound: Digitalis glycoside of interest, dissolved in an appropriate solvent (e.g., DMSO).

-

Phosphate Detection Reagent (e.g., Malachite Green-based reagent).

-

Phosphate Standard solution.

-

96-well microplate and plate reader.

Workflow Diagram:

Procedure:

-

Preparation: Prepare serial dilutions of the Digitalis glycoside. Prepare reaction mixtures in a 96-well plate. For each concentration, set up two reactions: one with the full assay buffer (total ATPase activity) and one with the control buffer (ouabain-insensitive ATPase activity).

-

Pre-incubation: Add the enzyme and the test compound to the appropriate wells containing either assay buffer or control buffer. Pre-incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Start the reaction by adding a concentrated ATP solution to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Reaction Termination: Stop the reaction by adding a stopping reagent, such as SDS or trichloroacetic acid.[19]

-

Phosphate Detection: Add the phosphate detection reagent to each well and incubate at room temperature for color development.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~660 nm for Malachite Green).

-

Calculation:

-

Generate a standard curve using the phosphate standards.

-

Calculate the amount of Pi released in each well.

-

Na+/K+-ATPase activity = (Pi released in assay buffer) - (Pi released in control buffer).

-

Plot the percent inhibition of Na+/K+-ATPase activity against the logarithm of the glycoside concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol uses the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca2+]i in cultured cells (e.g., neonatal rat ventricular myocytes) upon treatment with a Digitalis glycoside.

Objective: To quantify the change in [Ca2+]i following exposure to a Digitalis glycoside.

Materials:

-

Cultured cardiac myocytes or other relevant cell types on glass coverslips.

-

Fura-2 AM (acetoxymethyl ester) stock solution in DMSO.

-

Pluronic F-127.

-

HEPES-buffered saline (HBS) or similar physiological buffer.

-

Fluorescence imaging system (microscope with dual-excitation light source and camera) or a fluorescence plate reader.[20]

-

Test Compound: Digitalis glycoside of interest.

Procedure:

-

Cell Preparation: Culture cells on glass coverslips until they reach the desired confluency.

-

Dye Loading:

-

De-esterification: Wash the cells 2-3 times with fresh HBS to remove extracellular dye. Incubate for an additional 20-30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases, trapping the active Fura-2 dye inside the cells.[20]

-

Imaging:

-

Mount the coverslip onto the imaging chamber on the microscope stage and perfuse with HBS.

-

Excite the cells alternately with light at 340 nm (binds Ca2+) and 380 nm (Ca2+-free), and collect the emission fluorescence at ~510 nm.[20][22]

-

Record a stable baseline fluorescence ratio (F340/F380) for several minutes.

-

-

Stimulation: Introduce the Digitalis glycoside into the perfusion buffer at the desired concentration.

-

Data Acquisition: Continue recording the fluorescence ratio to monitor the change in [Ca2+]i over time.

-

Analysis: The ratio of the fluorescence intensities (F340/F380) is directly proportional to the [Ca2+]i. Calculate the change in this ratio from baseline to determine the effect of the glycoside. The ratio can be calibrated to absolute Ca2+ concentrations using ionophores and Ca2+ buffers if required.[23]

Assessment of Inotropic Effects (Langendorff Heart)

The Langendorff isolated heart preparation is an ex vivo model used to study the contractile and electrical properties of the heart in the absence of systemic neural and hormonal influences.[24][25]

Objective: To measure the change in cardiac contractility (inotropic effect) in response to a Digitalis glycoside.

Materials:

-

Langendorff perfusion apparatus (including perfusion reservoir, pump, oxygenator, water-jacketed tubing, and heart chamber).[1]

-

Krebs-Henseleit or similar physiological salt solution, gassed with 95% O2 / 5% CO2.

-

Anesthetized animal (e.g., rat, guinea pig).

-

Surgical tools for heart excision.

-

Intraventricular balloon catheter connected to a pressure transducer.

-

Data acquisition system.

-

Test Compound: Digitalis glycoside of interest.

Procedure:

-

Heart Excision: Anesthetize the animal and rapidly excise the heart, placing it immediately in ice-cold perfusion buffer.

-

Cannulation: Trim the aorta and cannulate it onto the Langendorff apparatus. Immediately begin retrograde perfusion through the aorta at a constant pressure or flow. The perfusate will close the aortic valve and flow into the coronary arteries, supplying the myocardium.[25][26]

-

Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady heart rate and contractile force are achieved.

-

Measurement Setup: Insert a small, fluid-filled latex balloon into the left ventricle. Inflate the balloon to achieve a set end-diastolic pressure (e.g., 5-10 mmHg). This allows for isovolumic contraction measurements.

-

Baseline Recording: Record baseline parameters, including Left Ventricular Developed Pressure (LVDP = peak systolic pressure - end-diastolic pressure), heart rate, and coronary flow.

-

Drug Administration: Introduce the Digitalis glycoside into the perfusate at a known concentration.

-

Data Recording: Continuously record the cardiac parameters to observe the onset, magnitude, and duration of the inotropic effect.

-

Analysis: Quantify the percentage change in LVDP from baseline to determine the positive inotropic effect of the glycoside.

Toxicity

The primary disadvantage of Digitalis glycosides is their narrow therapeutic index, meaning the dose required for therapeutic effect is close to the dose that causes toxicity.[16] Toxicity arises from an exaggeration of the therapeutic mechanism: excessive inhibition of the Na+/K+-ATPase.

-

Cellular Basis of Toxicity: Severe pump inhibition leads to a large increase in [Na+]i and subsequent Ca2+ overload within the myocytes. This Ca2+ overload can cause spontaneous diastolic release of Ca2+ from the sarcoplasmic reticulum, leading to delayed afterdepolarizations (DADs) and triggered arrhythmias, which are the most dangerous manifestation of digitalis toxicity.

-

Clinical Manifestations: Toxicity can present with a wide range of cardiac arrhythmias (e.g., ventricular tachycardia, AV block), gastrointestinal symptoms (nausea, vomiting), and neurological effects (confusion, visual disturbances).[16]

-

Influencing Factors: Toxicity is potentiated by conditions such as hypokalemia (low potassium), as K+ competes with glycosides for binding to the Na+/K+-ATPase.[5] Hypomagnesemia and hypercalcemia also increase sensitivity.[5] Impaired renal function, particularly for digoxin, can lead to drug accumulation and chronic toxicity.[16]

Conclusion

Digitalis glycosides remain a fascinating and clinically relevant class of compounds. Their well-defined interaction with the Na+/K+-ATPase provides a clear biochemical basis for their powerful inotropic effects. However, the discovery of the pump's role as a signal transducer has opened new avenues of research, revealing complex downstream pathways that influence cellular growth and function. For drug development professionals, understanding the delicate balance between therapeutic ion modulation, off-target signaling, and the narrow therapeutic window is critical. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers aiming to further elucidate the intricate biochemistry of these compounds or to develop novel cardiotonic agents with improved safety profiles.

References

- 1. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ouabain impairs cancer metabolism and activates AMPK-Src signaling pathway in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total Glycosides of Paeony Activates PI3K/Akt Pathway to Alleviate Cardiomyocyte Hypertrophy Induced by AngII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 6. Src-mediated inter-receptor cross-talk between the Na+/K+-ATPase and the epidermal growth factor receptor relays the signal from ouabain to mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of c-SRC underlies the differential effects of ouabain and digoxin on Ca2+ signaling in arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. cnc.nuph.edu.ua [cnc.nuph.edu.ua]

- 10. Structure-activity relationships for the hypertensinogenic activity of ouabain: role of the sugar and lactone ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics, bioavailability and serum levels of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of digoxin and digitoxin in patients undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. znaturforsch.com [znaturforsch.com]

- 20. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 21. hellobio.com [hellobio.com]

- 22. ionbiosciences.com [ionbiosciences.com]

- 23. moodle2.units.it [moodle2.units.it]

- 24. scispace.com [scispace.com]

- 25. Langendorff heart - Wikipedia [en.wikipedia.org]

- 26. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]

The historical development of Digitalin in pharmacological research

An In-depth Technical Guide on the Historical Development of Digitalin in Pharmacological Research

For centuries, the foxglove plant, Digitalis purpurea, held a mysterious power over the human heart. From its folkloric origins to its central role in modern cardiology, the story of digitalis and its derivatives, collectively known as this compound, is a testament to the evolution of pharmacological research. This technical guide delves into the historical development of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its journey from a traditional herbal remedy to a well-characterized, albeit complex, therapeutic agent. We will explore key milestones in its discovery, the elucidation of its mechanism of action, and the evolution of experimental protocols used to study its effects, presenting quantitative data in a structured format and visualizing complex pathways and workflows.

From "Dropsy" to Na+/K+ ATPase Inhibition: A Historical Overview

The story of digitalis in medicine begins in earnest with the pioneering work of the English physician William Withering in the 18th century. While its use in folk medicine for various ailments was already established, Withering was the first to systematically investigate and document its therapeutic effects in treating "dropsy," a condition now known as edema, often a symptom of congestive heart failure.[1] In his 1785 treatise, "An Account of the Foxglove and some of its Medical Uses," Withering detailed his observations on 163 patients, meticulously describing the plant's efficacy and, crucially, its potential for toxicity.[1]

For over 150 years following Withering's publication, the precise mechanism by which digitalis exerted its effects remained elusive. The early 20th century saw the isolation of active compounds from the foxglove plant, with digoxin being isolated from Digitalis lanata in 1930. The transition from crude leaf preparations to purified glycosides was a significant step forward, allowing for more standardized dosing and research.

The true breakthrough in understanding digitalis's mode of action came in the mid-20th century with the discovery of the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) pump. It was ultimately established that cardiac glycosides, including digoxin, are potent inhibitors of this crucial enzyme.[2][3] This discovery transformed the understanding of digitalis from a mysterious "heart tonic" to a specific molecular agent.

Quantitative Insights: Pharmacokinetics and Clinical Trials

The development of sensitive analytical techniques, such as radioimmunoassay in the 1960s, allowed for the precise measurement of digoxin levels in the blood, paving the way for pharmacokinetic studies and a better understanding of its narrow therapeutic index.

Pharmacokinetics of Digoxin

The following table summarizes key pharmacokinetic parameters of digoxin, providing a quantitative basis for its clinical use.

| Parameter | Value | Source |

| Bioavailability (Oral) | ~60-80% | [4] |

| Onset of Effect (Oral) | 1-3 hours | [5] |

| Volume of Distribution | ~7.3 L/kg (lean body weight) | [4] |

| Protein Binding | ~25% | [4] |

| Elimination Half-life | 36-48 hours (normal renal function) | [4] |

| Excretion | Primarily renal (unchanged) | [4] |

| Therapeutic Serum Concentration | 0.5-2.0 ng/mL | [5] |

| Toxic Serum Concentration | >2.0 ng/mL | [6] |

The Digitalis Investigation Group (DIG) Trial

The Digitalis Investigation Group (DIG) trial, a landmark study published in 1997, was the largest randomized controlled trial to evaluate the long-term effects of digoxin in patients with heart failure.[7][8][9][10][11][12] The trial provided crucial quantitative data on the efficacy and safety of digoxin in the modern era of heart failure treatment.

| Outcome | Digoxin Group | Placebo Group | Hazard Ratio (95% CI) | p-value | Source |

| All-Cause Mortality | 34.8% | 35.1% | 0.99 (0.91-1.07) | 0.80 | [8] |

| Hospitalization for Worsening Heart Failure | 26.8% | 34.7% | 0.72 (0.66-0.79) | <0.001 | [8] |

| Death from Worsening Heart Failure | 11.6% | 13.2% | 0.88 (0.77-1.01) | 0.06 | [8] |

Experimental Protocols: Unraveling the Mechanism

The journey to understanding digitalis has been paved with innovative experimental techniques. Below are detailed methodologies for key experiments that have been instrumental in digitalis research.

Langendorff Isolated Heart Perfusion

The Langendorff apparatus, developed by Oskar Langendorff in the late 19th century, allows for the study of the intrinsic mechanical and electrical properties of the heart in an ex vivo setting, free from systemic physiological influences.[13][14][15] This preparation has been invaluable for investigating the direct inotropic effects of cardiac glycosides.

Objective: To measure the direct effect of digoxin on myocardial contractility (inotropic effect) in an isolated mammalian heart.

Materials:

-

Langendorff apparatus (including perfusion reservoir, pump, oxygenator, water jacket for temperature control, and pressure transducers)

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

Animal model (e.g., rat, guinea pig)

-

Anesthetic

-

Surgical instruments

-

Data acquisition system

Procedure:

-

Animal Preparation: Anesthetize the animal and perform a thoracotomy to expose the heart.

-

Heart Excision: Rapidly excise the heart and place it in ice-cold cardioplegic solution to arrest contraction and protect the myocardium.

-

Aortic Cannulation: Identify the aorta and cannulate it with the appropriate size cannula connected to the Langendorff apparatus. Secure the cannula with a suture.

-

Retrograde Perfusion: Initiate retrograde perfusion of the heart with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit solution. The perfusion pressure should be maintained at a constant level (e.g., 80-100 mmHg). This retrograde flow closes the aortic valve and forces the perfusate into the coronary arteries.

-

Intraventricular Balloon: Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric ventricular pressure.

-

Equilibration: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline measurements of heart rate, left ventricular developed pressure (LVDP), and coronary flow are recorded.

-

Drug Administration: Introduce digoxin into the perfusate at varying concentrations.

-

Data Acquisition: Continuously record heart rate, LVDP, and other relevant parameters using a data acquisition system. The positive inotropic effect of digoxin will be observed as an increase in LVDP.

Na+/K+ ATPase Activity Assay

This assay directly measures the enzymatic activity of Na+/K+ ATPase and its inhibition by digitalis. The principle of the assay is to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.

Objective: To determine the inhibitory effect of digoxin on the activity of Na+/K+ ATPase.

Materials:

-

Tissue homogenate containing Na+/K+ ATPase (e.g., from brain cortex or kidney medulla)

-

Assay buffer (e.g., Tris-HCl)

-

ATP (substrate)

-

MgCl2, NaCl, KCl (cofactors)

-

Ouabain (a specific Na+/K+ ATPase inhibitor, used for control)

-

Digoxin solutions of varying concentrations

-

Reagents for phosphate detection (e.g., ammonium molybdate, ascorbic acid)

-

Spectrophotometer

Procedure:

-

Tissue Preparation: Prepare a microsomal fraction from a tissue rich in Na+/K+ ATPase.

-

Reaction Setup: Prepare two sets of reaction tubes. Both sets will contain the tissue homogenate, assay buffer, ATP, and cofactors.

-

Set 1 (Total ATPase activity): Add the tissue homogenate to the reaction mixture.

-

Set 2 (Ouabain-insensitive ATPase activity): Add ouabain to the reaction mixture to inhibit the Na+/K+ ATPase.

-

-

Digoxin Inhibition: To both sets of tubes, add varying concentrations of digoxin.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes) to allow for ATP hydrolysis.

-

Reaction Termination: Stop the reaction by adding a reagent that denatures the enzyme (e.g., trichloroacetic acid).

-

Phosphate Measurement: Measure the amount of inorganic phosphate released in each tube using a colorimetric method. The absorbance is read using a spectrophotometer.

-

Calculation of Na+/K+ ATPase Activity: The specific Na+/K+ ATPase activity is calculated as the difference between the total ATPase activity (Set 1) and the ouabain-insensitive ATPase activity (Set 2). The inhibitory effect of digoxin is determined by comparing the Na+/K+ ATPase activity in the presence and absence of the drug.

Visualizing the Molecular Cascade and Experimental Logic

To better understand the intricate processes involved in digitalis pharmacology, the following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.

Signaling Pathway of Digitalis

Caption: The signaling pathway of digitalis, illustrating the inhibition of Na+/K+ ATPase and the subsequent increase in intracellular calcium, leading to enhanced myocardial contractility.

Experimental Workflow for Assessing Inotropic Effect

Caption: A typical experimental workflow for assessing the inotropic effect of digoxin using the Langendorff isolated heart preparation.

Conclusion

The historical development of this compound in pharmacological research is a compelling narrative of scientific inquiry, from astute clinical observation to the elucidation of a precise molecular mechanism. While the therapeutic landscape of heart failure has evolved significantly, digitalis derivatives continue to hold a place in clinical practice, underscoring the enduring importance of this class of drugs. The experimental protocols and quantitative data presented in this guide provide a foundation for further research and a deeper understanding of the complex pharmacology of digitalis. As research continues to uncover new facets of its activity, the story of the foxglove's power over the heart is far from over.

References

- 1. bjcardio.co.uk [bjcardio.co.uk]

- 2. Digoxin and membrane sodium potassium ATPase inhibition in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidation of the Na+, K+-ATPase digitalis binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Digoxin Pharmacokinetic Information and Bayesian Dosing Calculators [pkineticdrugdosing.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. DIG (Digitalis Investigation Group) | PDF [slideshare.net]

- 7. cardiologytrials.substack.com [cardiologytrials.substack.com]

- 8. Effectiveness of digoxin in reducing one-year mortality in chronic heart failure in the Digitalis Investigation Group trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BioLINCC: Digitalis Investigation Group (DIG) [biolincc.nhlbi.nih.gov]

- 10. Digoxin Investigation Group - American College of Cardiology [acc.org]

- 11. ccjm.org [ccjm.org]

- 12. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]

- 13. m.youtube.com [m.youtube.com]

- 14. scispace.com [scispace.com]

- 15. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]

Unveiling the Molecular Blueprint: A Technical Guide to the Structure-Activity Relationship of Digitalin Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of digitalin compounds, a class of cardiac glycosides with a long history in the treatment of heart conditions and a burgeoning potential in oncology. By dissecting the intricate interplay between their chemical structure and biological activity, this document aims to provide a comprehensive resource for researchers and drug development professionals. The primary mechanism of action for these compounds is the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis.[1][2] This inhibition triggers a cascade of downstream signaling events, making the SAR of this compound compounds a rich field of study for therapeutic innovation.

Quantitative Analysis of Biological Activity

The biological activity of this compound compounds is typically quantified through their inhibitory concentration (IC50) against various cancer cell lines and their inhibition constant (Ki) or dissociation constant (Kd) for the Na+/K+-ATPase enzyme. The following tables summarize key quantitative data for representative this compound compounds and their analogs.

Table 1: Cytotoxic Activity of this compound Compounds Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Digitoxin | TK-10 | Renal Adenocarcinoma | 3 - 33 | [3] |

| Digoxin | SKOV-3 | Ovarian Cancer | 250 | [4] |

| Digitoxin | SKOV-3 | Ovarian Cancer | 400 | [4] |

| Digitoxin | Pancreatic Cancer (various) | Pancreatic Cancer | ~1 - 1000 | [5] |

| Digoxin | Pancreatic Cancer (various) | Pancreatic Cancer | ~1 - 1000 | [5] |

| Peruvoside | Pancreatic Cancer (various) | Pancreatic Cancer | ~1 - 1000 | [5] |

| Ouabain | T-ALL, B-precursor ALL, AML, CLL | Leukemia | (See original source for µM values) | [6] |

| Digitoxin | T-ALL, B-precursor ALL, AML, CLL | Leukemia | (See original source for µM values) | [6] |

Table 2: Inhibitory Activity of this compound Compounds against Na+/K+-ATPase

| Compound | Enzyme Source | Parameter | Value | Reference |

| Digoxin | Rat Brain Microsomes (alpha 2 isoform) | IC50 | 2.5 x 10⁻⁸ M | [7] |

| Digoxin | Rat Brain Microsomes (alpha 1 isoform) | IC50 | 1.3 x 10⁻⁴ M | [7] |

| Ouabain | Pig Kidney | Ki | 0.9 ± 0.05 μM | [8] |

| Digoxin | Pig Kidney | Ki | 1.95 ± 0.15 μM | [8] |

| Bufalin | Pig Kidney | Ki | 0.11 ± 0.005 μM | [8] |

| Marinobufagenin | Pig Kidney | Ki | 1.5 ± 0.12 μM | [8] |

| Ouabain | Human Kidney | Ki | 1.22 ± 0.09 μM | [8] |

| Digoxin | Human Kidney | Ki | 3.2 ± 0.22 μM | [8] |

| Bufalin | Human Kidney | Ki | 0.075 ± 0.003 μM | [8] |

| Marinobufagenin | Human Kidney | Ki | 1.07 ± 0.04 μM | [8] |

| Various Digitalis Derivatives (33 compounds) | Beef Cardiac | Kd | (See original source for values) | [9] |

Core Structural Features and Activity

The quintessential structure of a cardiac glycoside consists of a steroid nucleus, a lactone ring at the C17 position, and a sugar moiety at the C3 position.[10] Variations in each of these components significantly impact the compound's biological activity.

-

Steroid Nucleus: The A/B and C/D ring junctions in the steroid core are typically in a cis conformation, which is a crucial feature for activity.[11] Modifications to the steroid backbone can modulate potency and selectivity.

-

Lactone Ring: An unsaturated lactone ring at the C17 position is essential for high-affinity binding to the Na+/K+-ATPase.[11] Saturation of this ring leads to a dramatic decrease in activity.

-

Sugar Moiety: The type, number, and linkage of the sugar residues at the C3 position influence the pharmacokinetic and pharmacodynamic properties of the compound.[10][12] For instance, the presence of an aminosugar can increase potency compared to a neutral sugar.[13] The sugar moiety is believed to play a role in the compound's interaction with different isoforms of the Na+/K+-ATPase.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible evaluation of this compound compounds.

Na+/K+-ATPase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of Na+/K+-ATPase. The principle is to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.[14]

Materials:

-

Purified Na+/K+-ATPase enzyme preparation (e.g., from pig or human kidney)[8]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)

-

ATP solution

-

Test compound (this compound analog) dissolved in an appropriate solvent (e.g., DMSO)

-

Reagents for phosphate detection (e.g., Malachite Green-based reagent)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add the purified Na+/K+-ATPase enzyme to each well of a microplate.

-

Add the test compound dilutions to the respective wells. Include a positive control (e.g., ouabain) and a negative control (vehicle).

-

Pre-incubate the enzyme with the test compound for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).[8]

-

Initiate the enzymatic reaction by adding ATP to each well.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., SDS).

-

Add the phosphate detection reagent to each well.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Materials:

-

Human cancer cell line (e.g., SKOV-3)[4]

-

Complete cell culture medium

-

Test compound (this compound analog)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control.

-

Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).[4]

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.[15]

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Signaling Pathways and Molecular Interactions

The inhibition of Na+/K+-ATPase by this compound compounds is the primary event that triggers a complex network of downstream signaling pathways.

Caption: Downstream signaling cascade initiated by this compound binding to Na+/K+-ATPase.

The primary consequence of Na+/K+-ATPase inhibition is an increase in intracellular sodium concentration. This, in turn, alters the function of the Na+/Ca2+ exchanger, leading to an accumulation of intracellular calcium.[1] This calcium overload can trigger a variety of cellular responses, including the generation of reactive oxygen species (ROS).[5] These events can then modulate several key signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.[16] Furthermore, some cardiac glycosides have been shown to inhibit the NF-κB signaling pathway, a crucial regulator of inflammation and cell survival.[16] The culmination of these signaling alterations can lead to various cellular outcomes, including apoptosis (programmed cell death), making these compounds promising candidates for anticancer therapies.[17]

Experimental and Logical Workflows

The systematic investigation of the structure-activity relationship of this compound compounds follows a well-defined workflow.

References

- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 2. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Dose-dependent reversal of digoxin-inhibited activity of an in vitro Na+K+ATPase model by digoxin-specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of Digitalis Sensitivities of Na+/K+-ATPases from Human and Pig Kidneys - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Digitalis structure-activity relationship analyses. Conclusions from indirect binding studies with cardiac (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Digitoxin and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical structure and pharmacological activity of some derivatives of digitoxigenin and digoxigenin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Digitoxin Analogues with Improved Anticytomegalovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships of an aminosugar cardiac glycoside, ASI-222 HCl, in the heart-lung preparation of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. medic.upm.edu.my [medic.upm.edu.my]

- 16. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Using Digitalin in Cell Viability and Apoptosis Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Digitalin, a cardiac glycoside, in common cell viability and apoptosis assays. The protocols and data presented are intended to assist researchers in designing and executing experiments to evaluate the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.

Introduction

This compound, a member of the cardiac glycoside family of compounds, has a long history in the treatment of cardiac conditions. More recently, its potent anti-cancer properties have garnered significant interest. The primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a ubiquitous enzyme essential for maintaining cellular ion homeostasis.[1][2] This inhibition leads to a cascade of intracellular events, ultimately triggering apoptosis, or programmed cell death, in cancer cells.[3] These application notes detail the underlying signaling pathways and provide standardized protocols for assessing the impact of this compound on cell viability and apoptosis.

Mechanism of Action: Induction of Apoptosis

This compound's pro-apoptotic effects are initiated by its binding to and inhibition of the α-subunit of the Na+/K+-ATPase pump.[1] This disruption of the pump's function leads to an increase in intracellular sodium (Na+) and a decrease in intracellular potassium (K+) concentrations. The elevated intracellular Na+ concentration alters the function of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions (Ca2+) into the cytoplasm.[4]

This rise in intracellular Ca2+ acts as a second messenger, activating several downstream signaling pathways that converge to induce apoptosis:

-

Calcineurin/NF-AT Pathway: Increased intracellular Ca2+ can activate calcineurin, a calcium-dependent phosphatase. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NF-AT), leading to its translocation into the nucleus. In the nucleus, NF-AT can upregulate the expression of pro-apoptotic genes like Fas ligand (FasL), initiating the extrinsic apoptosis pathway.

-

Src Kinase and MAPK Pathways: The binding of this compound to the Na+/K+-ATPase can also trigger non-canonical signaling by activating Src kinase.[2] This can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of downstream mitogen-activated protein kinase (MAPK) pathways, such as the p38 MAPK pathway, which is implicated in apoptosis.[5]

-

Mitochondrial (Intrinsic) Pathway: The alterations in ion gradients and cellular stress induced by this compound can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[3] This shift in the Bax/Bcl-2 ratio promotes mitochondrial membrane permeabilization, leading to the release of cytochrome c and the activation of the caspase cascade.[3]

-

Caspase Activation: Both the extrinsic and intrinsic pathways culminate in the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (like caspase-8 and -9) activate executioner caspases (like caspase-3), which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]

Data Presentation

The following tables summarize the effects of this compound (Digitoxin and Digoxin) on the viability and apoptosis of various cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| Digitoxin | TK-10 | Renal Adenocarcinoma | 3 - 33 | [7] |

| Digitoxin | BxPC-3 | Pancreatic Cancer | ~25 | |

| Digitoxin | CFPAC-1 | Pancreatic Cancer | ~40 | |

| Digitoxin | Panc-1 | Pancreatic Cancer | ~25 | |

| Digoxin | SKOV-3 | Ovarian Cancer | 250 | |

| Digitoxin | SKOV-3 | Ovarian Cancer | 400 | |

| Digoxin | MDA-MB-231 (MM231) | Breast Cancer | Dose-dependent | [3][8] |

Table 2: Quantitative Effects of this compound on Apoptosis

| Compound | Cell Line | Assay | Concentration (nM) | Observation | Reference(s) |

| Digitoxin | BxPC-3 | Caspase-3/7 Activity | 25 | 2.9-fold increase | |

| Digitoxin | CFPAC-1 | Caspase-3/7 Activity | 40 | 2.6-fold increase | |

| Digitoxin | Panc-1 | Caspase-3/7 Activity | 25 | 3.7-fold increase | |

| Digoxin | MDA-MB-231 (MM231) | Annexin V/PI Staining | Dose-dependent | Increased percentage of apoptotic cells | [3][8] |

Experimental Protocols

Detailed methodologies for key assays are provided below. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 nM to 1 µM.[9] Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis, using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Materials:

-

This compound stock solution

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade. The assay utilizes a substrate that, when cleaved by active caspase-3, releases a fluorescent or colorimetric molecule.

Materials:

-

This compound stock solution

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

-

Assay buffer

-

Microplate reader (spectrophotometer or fluorometer)

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with this compound as described in the previous protocols.

-

Cell Lysis: After treatment, harvest the cells and lyse them using a suitable lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate and assay buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[12]

-

Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[13]

-

Data Analysis: Calculate the fold increase in caspase-3 activity relative to the untreated control.

TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling)

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.

Materials:

-

This compound stock solution

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope or flow cytometer

Protocol:

-

Cell Preparation and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with a fixation solution and then permeabilize them to allow entry of the TUNEL reagents.[14]

-

TUNEL Staining: Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions.

-

Visualization: Mount the coverslips and visualize the stained cells under a fluorescence microscope. Alternatively, for a quantitative analysis, stained cells can be analyzed by flow cytometry.[15]

-

Data Analysis: Quantify the percentage of TUNEL-positive cells.

Mandatory Visualizations

Caption: this compound-induced apoptotic signaling pathway.

Caption: General workflow for assessing this compound's effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Digitalis-induced signaling by Na+/K+-ATPase in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-proliferative effect of digoxin on breast cancer cells via inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]